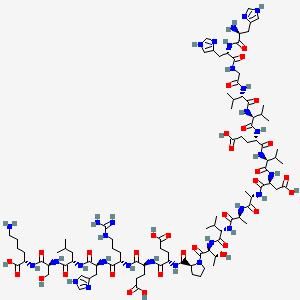
H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” is a peptide sequence composed of 20 amino acids. This sequence is part of the β-Amyloid Protein Precursor (657-676), which is associated with the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease . The molecular formula of this peptide is C95H152N30O31, and it has a molecular weight of 2210.41 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for constructing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery .
化学反应分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The methionine and cysteine residues in the peptide can be oxidized to form sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine and cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
Oxidation: Methionine sulfoxide and cystine.
Reduction: Methionine and cysteine.
Substitution: Peptides with altered amino acid sequences.
科学研究应用
The peptide “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Studied for its role in the formation of amyloid plaques in Alzheimer’s disease.
Medicine: Investigated as a potential therapeutic target for Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for detecting amyloid plaques.
作用机制
The peptide exerts its effects by aggregating to form amyloid plaques in the brain. These plaques disrupt cell-to-cell communication and activate immune responses, leading to inflammation and neuronal damage. The molecular targets involved include various receptors and enzymes that interact with the peptide, promoting its aggregation and toxicity .
相似化合物的比较
Similar Compounds
β-Amyloid Protein Precursor (1-40): Another fragment of the β-amyloid precursor protein, shorter in length.
β-Amyloid Protein Precursor (1-42): A slightly longer fragment, also associated with amyloid plaque formation.
β-Amyloid Protein Precursor (17-42): A fragment that includes the core region of the amyloid plaques.
Uniqueness
The peptide “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” is unique due to its specific sequence and length, which contribute to its distinct aggregation properties and role in Alzheimer’s disease pathology .
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H152N30O31/c1-43(2)30-60(85(146)119-64(39-126)87(148)114-59(94(155)156)18-14-15-27-96)116-86(147)62(33-53-37-102-42-107-53)117-80(141)55(19-16-28-103-95(98)99)110-81(142)56(21-24-67(129)130)111-82(143)57(22-25-68(131)132)112-88(149)65-20-17-29-125(65)93(154)75(50(13)127)124-92(153)74(47(9)10)121-77(138)49(12)108-76(137)48(11)109-84(145)63(34-70(135)136)118-90(151)72(45(5)6)122-83(144)58(23-26-69(133)134)113-89(150)73(46(7)8)123-91(152)71(44(3)4)120-66(128)38-104-79(140)61(32-52-36-101-41-106-52)115-78(139)54(97)31-51-35-100-40-105-51/h35-37,40-50,54-65,71-75,126-127H,14-34,38-39,96-97H2,1-13H3,(H,100,105)(H,101,106)(H,102,107)(H,104,140)(H,108,137)(H,109,145)(H,110,142)(H,111,143)(H,112,149)(H,113,150)(H,114,148)(H,115,139)(H,116,147)(H,117,141)(H,118,151)(H,119,146)(H,120,128)(H,121,138)(H,122,144)(H,123,152)(H,124,153)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,98,99,103)/t48-,49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVBHGGTGLRNW-DRDHCPHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H152N30O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2210.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/new.no-structure.jpg)
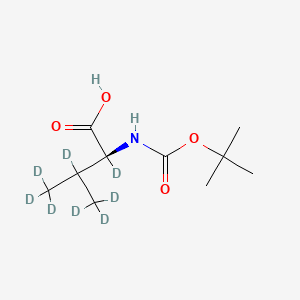
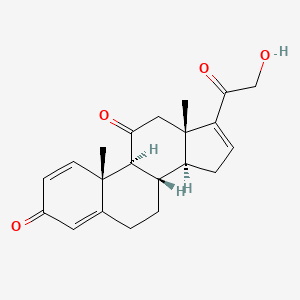
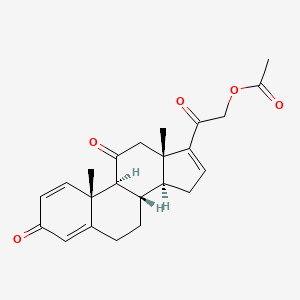
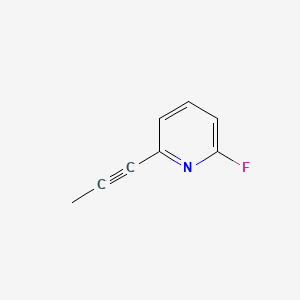
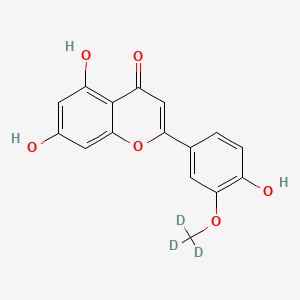
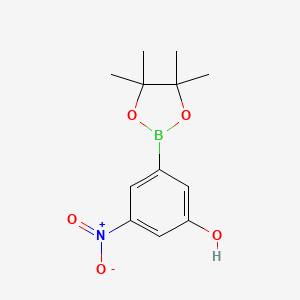
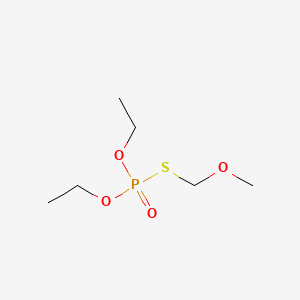
![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)


